4-Cyclohexylbenzoic acid chemical properties and structure
4-Cyclohexylbenzoic acid chemical properties and structure
An In-Depth Technical Guide to 4-Cyclohexylbenzoic Acid: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
4-Cyclohexylbenzoic acid (4-CHBA) is a bifunctional organic compound featuring a rigid cyclohexyl group and a polar carboxylic acid moiety attached to a central benzene ring. This unique structural combination imparts properties that make it a valuable intermediate in materials science and a relevant scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis, in-depth spectroscopic analysis for structural elucidation, and a discussion of its primary applications for researchers, scientists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
4-Cyclohexylbenzoic acid, with the CAS Number 20029-52-1, is a white crystalline solid at room temperature.[1][2] The molecule's structure, consisting of saturated and aromatic rings, results in a high melting point and low solubility in aqueous media. The carboxylic acid group provides a reactive handle for derivatization, most notably esterification, and governs its acidic properties.[3]
The molecular structure can be represented by the SMILES string: C1CCC(CC1)C2=CC=C(C=C2)C(=O)O.[2]
Table 1: Physicochemical Properties of 4-Cyclohexylbenzoic Acid
| Property | Value | Source(s) |
| CAS Number | 20029-52-1 | [2] |
| Molecular Formula | C₁₃H₁₆O₂ | [2] |
| Molecular Weight | 204.26 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 196-201 °C | [4] |
| Boiling Point | 351.1 ± 21.0 °C (Predicted) | [5] |
| pKa | 4.35 ± 0.10 (Predicted) | [5] |
| Purity | ≥98.0% (GC) | [4][6] |
Table 2: Estimated Solubility Profile Quantitative solubility data for 4-CHBA is not extensively published. The following estimates are based on its structural similarity to benzoic acid and data for other substituted benzoic acids in common laboratory solvents.[7][8][9][10]
| Solvent | Polarity | Estimated Solubility | Rationale |
| Water | High | Sparingly Soluble | The large, nonpolar cyclohexylphenyl group dominates the molecule, limiting interaction with water. |
| Methanol / Ethanol | High | Soluble | The alcohol can hydrogen bond with the carboxylic acid group, facilitating dissolution. |
| Acetone | Medium | Soluble | The polar aprotic nature of acetone allows for good interaction with both polar and nonpolar parts of the molecule. |
| Dichloromethane | Medium | Moderately Soluble | Offers a balance of polarity for solvation. |
| Toluene | Low | Sparingly Soluble | The overall polarity of 4-CHBA is too high for extensive solubility in nonpolar aromatic solvents. |
| Hexane | Low | Insoluble | The polarity mismatch between the carboxylic acid and the aliphatic solvent is too great. |
Synthesis of 4-Cyclohexylbenzoic Acid: A Validated Two-Step Protocol
The synthesis of 4-CHBA can be efficiently achieved via a two-step process starting from cyclohexylbenzene. The strategy involves introducing a two-carbon acetyl group via Friedel-Crafts acylation, followed by its oxidation to a carboxylic acid using the haloform reaction. This route is advantageous because it avoids the harsh conditions often required for direct oxidation of an alkylbenzene and prevents the polyalkylation issues common in Friedel-Crafts alkylations.[11]
Logical Workflow for Synthesis
Caption: Two-step synthesis of 4-Cyclohexylbenzoic Acid.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene [12]
-
Rationale: This step introduces the acetyl group at the para position of the benzene ring. The cyclohexyl group is an ortho, para-director, but the para product is sterically favored. Anhydrous conditions are critical as the Lewis acid catalyst, AlCl₃, reacts violently with water.
-
Procedure:
-
Assemble a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (containing CaCl₂).
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq). and anhydrous dichloromethane (DCM, 150 mL).
-
Cool the stirred suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM (50 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.
-
Prepare a second solution of cyclohexylbenzene (1.0 eq) in anhydrous DCM (100 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes. Ensure the temperature does not rise above 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated HCl (50 mL) to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the quenched mixture to a separatory funnel. Collect the bottom organic layer.
-
Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Combine the organic extracts, wash with saturated NaHCO₃ solution (100 mL), then with brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield crude 4-cyclohexylacetophenone. The product can be purified by column chromatography if necessary.
-
Step 2: Haloform Oxidation of 4-Cyclohexylacetophenone [13][14]
-
Rationale: The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids. The reaction proceeds in a basic medium, producing the carboxylate salt, which is then protonated in an acidic workup to yield the final product.
-
Procedure:
-
In a 500 mL beaker, combine the crude 4-cyclohexylacetophenone (1.0 eq) with commercial bleach (5% aq. NaOCl, a calculated excess based on ketone amount) and 10% NaOH solution (approx. 2.5 mL per gram of ketone).
-
Warm the mixture in a water bath to approximately 60°C for 1 hour, stirring periodically. The oily layer of the ketone should gradually disappear as it reacts to form the water-soluble sodium salt.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the oily ketone layer), remove the beaker from the heat and cool it in an ice bath.
-
Add a small amount of acetone (approx. 2 mL) to destroy any excess hypochlorite.
-
Slowly and with stirring, add concentrated HCl dropwise to the cold solution. 4-Cyclohexylbenzoic acid will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH ~1-2, check with litmus paper).
-
Collect the white precipitate by vacuum filtration, washing the solid with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-cyclohexylbenzoic acid. Dry the crystals in a vacuum oven.
-
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of the synthesized product is paramount. The combination of NMR and IR spectroscopy provides a definitive fingerprint of 4-cyclohexylbenzoic acid.
Logical Flow of Spectroscopic Confirmation
Caption: Integrated workflow for structural verification.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms.[15][16]
-
δ ~12.0-13.0 ppm (s, 1H): This very downfield, broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ ~8.05 ppm (d, 2H): A doublet for the two aromatic protons ortho to the electron-withdrawing carboxylic acid group.
-
δ ~7.30 ppm (d, 2H): A doublet for the two aromatic protons ortho to the electron-donating cyclohexyl group.
-
δ ~2.55 ppm (tt, 1H): A triplet of triplets for the single methine proton on the cyclohexyl ring that is directly attached to the benzene ring.
-
δ ~1.75-1.90 ppm (m, 4H): A multiplet corresponding to the four axial protons on the cyclohexyl ring.
-
δ ~1.25-1.45 ppm (m, 6H): A complex multiplet for the remaining six equatorial protons on the cyclohexyl ring.
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the different carbon environments.[15]
-
δ ~172.0 ppm: The quaternary carbon of the carboxylic acid (C=O).
-
δ ~148.0 ppm: The quaternary aromatic carbon attached to the cyclohexyl group.
-
δ ~130.5 ppm: The two aromatic CH carbons ortho to the carboxylic acid group.
-
δ ~128.0 ppm: The quaternary aromatic carbon attached to the carboxylic acid group.
-
δ ~127.0 ppm: The two aromatic CH carbons ortho to the cyclohexyl group.
-
δ ~44.0 ppm: The methine carbon of the cyclohexyl group attached to the ring.
-
δ ~34.5 ppm: The two CH₂ carbons of the cyclohexyl ring adjacent to the methine carbon.
-
δ ~26.8 ppm: The two CH₂ carbons of the cyclohexyl ring beta to the methine carbon.
-
δ ~26.0 ppm: The single CH₂ carbon of the cyclohexyl ring gamma to the methine carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.[17][18]
-
3300-2500 cm⁻¹ (broad): A very broad and characteristic O-H stretching vibration for the hydrogen-bonded carboxylic acid dimer.
-
~2925 & 2850 cm⁻¹ (strong): C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl group.
-
~1685 cm⁻¹ (strong): A strong C=O stretching vibration for the conjugated carboxylic acid.
-
~1610 & 1580 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1300 cm⁻¹ (medium): C-O stretching vibration of the carboxylic acid.
Key Applications
Materials Science: Liquid Crystal Precursors
4-Cyclohexylbenzoic acid and its derivatives are fundamental building blocks in the synthesis of high-performance liquid crystals (LCs).[19] The rigid core provided by the cyclohexyl-benzene unit is essential for inducing the anisotropy required for liquid crystalline phases.[3] Through esterification of the carboxylic acid group with various substituted phenols, molecules with specific optical and dielectric properties can be synthesized. These resulting calamitic (rod-shaped) liquid crystals are crucial components in modern display technologies, including LCD screens, as well as in advanced optical devices like tunable filters and switchable diffraction gratings.[3][20]
Drug Development and Medicinal Chemistry
The benzoic acid scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds and approved drugs.[4][21] The carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a bioisostere for other functional groups, enabling interaction with enzyme active sites and receptors.
While 4-CHBA itself is not an active drug, its core structure is of significant interest. For instance:
-
Enzyme Inhibition: Derivatives of similar scaffolds, such as substituted biphenyl esters, have been developed as potent inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH), which has therapeutic potential for anxiety and pain.[22] The cyclohexyl-phenyl core can be accommodated within lipophilic regions of an enzyme's binding site.
-
Scaffold Hopping: The 4-cyclohexylbenzoic acid structure can be used in "scaffold hopping" strategies, where it replaces other cyclic systems in known active molecules to improve properties like metabolic stability, potency, or to create novel intellectual property.[5]
-
Metabolic Analogs: Analogs of 4-hydroxybenzoic acid have been used to study and bypass deficiencies in the biosynthesis of Coenzyme Q, demonstrating that such scaffolds can be recognized and processed by cellular enzymes.[23]
Safety and Handling
4-Cyclohexylbenzoic acid is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling.[1]
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Handling: Use only in a well-ventilated area, such as a fume hood. Avoid dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
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